1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide

Description

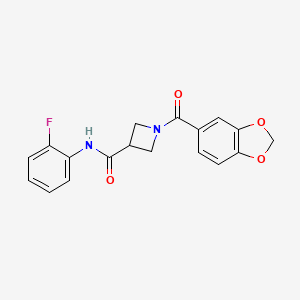

1-(2H-1,3-Benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a benzodioxole moiety linked via a carbonyl group to an azetidine ring. The azetidine’s 3-position is substituted with a carboxamide group, which is further connected to a 2-fluorophenyl aromatic system.

Properties

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4/c19-13-3-1-2-4-14(13)20-17(22)12-8-21(9-12)18(23)11-5-6-15-16(7-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQIVUDMGQSVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Introduction of the Fluorophenyl Group: This step might involve the use of fluorobenzene derivatives in a nucleophilic substitution reaction.

Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

Coupling Reactions: The final step often involves coupling the benzodioxole and azetidine moieties under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, DCC.

Bases: Triethylamine, pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

DNA/RNA: Interaction with genetic material, affecting gene expression or replication.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

- The benzodioxole group may improve metabolic stability over unsubstituted aryl rings, while the 2-fluorophenyl substituent balances lipophilicity and electronic effects.

- Hydrazinecarboxamide Derivative () : The imidazole ring and hydrazine linker suggest divergent binding modes, possibly targeting metal-dependent enzymes (e.g., antifungal agents) . The chlorophenyl group may increase hydrophobicity relative to the target compound’s fluorophenyl.

- Berotralstat : As a dihydrochloride salt, it exhibits enhanced solubility in acidic environments, critical for oral bioavailability. Its pyrazole and trifluoromethyl groups are optimized for plasma kallikrein inhibition, a mechanism distinct from the target compound’s hypothetical pathways .

Pharmacological Implications

- Target vs. The azetidine’s rigidity may confer higher receptor selectivity than the flexible propylidene chain in the compound .

- Target vs. Berotralstat : While both contain fluorinated aryl groups, Berotralstat’s larger molecular weight and salt form make it more suitable for systemic administration. The target compound’s compact structure could favor central nervous system penetration, depending on logP and polar surface area.

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide is a derivative of benzodioxole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H12FNO4

- Molecular Weight : 273.25 g/mol

The presence of the benzodioxole moiety is significant due to its established pharmacological properties, including antidiabetic and anticancer activities.

Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes through the inhibition of α-amylase. The compound's structural similarity to other known inhibitors suggests it may exhibit similar properties. For instance, a study reported that certain benzodioxole derivatives demonstrated potent α-amylase inhibition with IC50 values ranging from 0.68 µM to 0.85 µM, indicating strong potential for blood glucose regulation .

| Compound | IC50 (µM) | Target |

|---|---|---|

| IIa | 0.85 | α-amylase |

| IIc | 0.68 | α-amylase |

In vivo studies using streptozotocin-induced diabetic mice showed that these compounds effectively reduced blood glucose levels significantly, highlighting their therapeutic potential in diabetes management .

Anticancer Activity

The anticancer properties of benzodioxole derivatives have also been investigated. The compound under discussion has shown promising results against various cancer cell lines. For example, one derivative exhibited cytotoxic effects with IC50 values ranging from 26 µM to 65 µM across different cancer types .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : By inhibiting α-amylase, it reduces the breakdown of carbohydrates into simple sugars, thereby lowering postprandial blood glucose levels.

- Cytotoxicity in Cancer Cells : The compound may induce apoptosis in cancer cells through various pathways, potentially involving the modulation of insulin and IGF signaling pathways which are crucial in cancer proliferation .

Study on Antidiabetic Effects

A notable study conducted on mice demonstrated that administration of the compound led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses compared to control groups . This significant finding supports further exploration into its use as a therapeutic agent for diabetes.

Study on Anticancer Effects

Another research effort focused on evaluating the cytotoxic effects of this compound on several cancer cell lines. The results indicated that it not only inhibited cell proliferation but also showed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the recommended synthetic routes for 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide, and how can reaction progress be monitored?

- Methodological Answer : A multi-step synthesis is typically employed, starting with condensation of azetidine-3-carboxylic acid derivatives with activated 2H-1,3-benzodioxole-5-carbonyl chloride. The reaction progress can be monitored using thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm bond formation (e.g., carbonyl and amide linkages). For example, TLC with silica gel plates (ethyl acetate/hexane) and ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) are standard .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., benzodioxole protons at δ 6.7–7.0 ppm) and azetidine ring geometry.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₄FNO₄: 340.0984).

- Infrared (IR) spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for amide C=O) .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography with gradient elution (e.g., hexane → ethyl acetate) to separate polar byproducts. Recrystallization from ethanol/water mixtures can enhance purity (>95%). Centrifugation or filtration under reduced pressure ensures removal of residual solvents .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra. Validate docking simulations (e.g., binding to kinase targets) with surface plasmon resonance (SPR) assays to reconcile discrepancies in binding affinities .

Q. How can researchers optimize the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by modifying substituents on the azetidine or fluorophenyl groups. For example:

- Introduce electron-withdrawing groups on the benzodioxole ring to enhance hydrogen bonding with catalytic residues.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and guide optimization .

Q. What experimental designs are recommended to assess in vitro vs. in vivo bioactivity discrepancies?

- Methodological Answer : Perform parallel assays:

- In vitro : Test enzyme inhibition (e.g., IC₅₀ against α-glucosidase) in buffer systems.

- In vivo : Use rodent models to evaluate pharmacokinetics (e.g., oral bioavailability) and metabolite profiling via LC-MS. Cross-validate results to identify metabolic instability or off-target effects .

Q. How can fluorescence properties be leveraged for mechanistic studies in cellular systems?

Q. What computational tools are suitable for predicting regioselectivity in derivative synthesis?

Q. How should stability studies under varying pH and temperature conditions be designed?

Q. What statistical approaches ensure reproducibility in bioactivity data across independent studies?

- Methodological Answer :

Employ Bayesian hierarchical modeling to account for inter-lab variability. Use standardized positive controls (e.g., reference inhibitors) and report effect sizes with 95% confidence intervals. Cross-validate using blinded replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.